

An In-depth Technical Guide to Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Escaline*

Cat. No.: B1605962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escaline, or 3,5-dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic substance of the phenethylamine chemical class.^[1] It is a structural analog of **mescaline**, where the 4-position methoxy group is replaced by an ethoxy group.^[1] First synthesized in 1954 by Benington, et al., its psychoactive effects were later described in detail by Alexander Shulgin.^[1] ^[2] This document provides a comprehensive technical overview of **Escaline**'s chemical structure, synthesis, and pharmacology, intended for a scientific audience.

Chemical Structure and Properties

Escaline is a substituted phenethylamine with a phenyl ring attached to an amino group via an ethyl chain. The phenyl ring is substituted with two methoxy groups at positions R3 and R5, and an ethoxy group at R4.^[1]

Table 1: Chemical Identifiers and Properties of **Escaline**

Property	Value	Source
IUPAC Name	2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine	[3]
CAS Number	39201-82-6	[3]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	[3]
Molar Mass	225.288 g·mol ⁻¹	[3]
SMILES	NCCC1=CC(OC)=C(OCC)C(O)C=C1	[3]
InChI	InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3	[3]
Melting Point (HCl salt)	165-166 °C	[3]

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for **Escaline** is limited. The following tables are based on typical chemical shift ranges and expected fragmentation patterns for a molecule with this structure.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

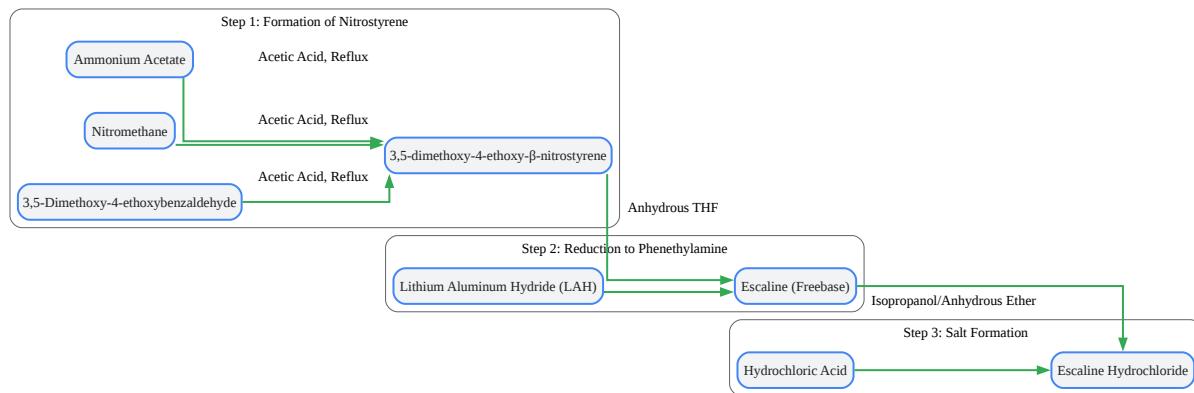
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.4	s	2H	Ar-H
~ 4.0	q	2H	O-CH ₂ -CH ₃
~ 3.8	s	6H	Ar-OCH ₃
~ 2.9	t	2H	Ar-CH ₂ -CH ₂ -NH ₂
~ 2.7	t	2H	Ar-CH ₂ -CH ₂ -NH ₂
~ 1.5	br s	2H	-NH ₂
~ 1.4	t	3H	O-CH ₂ -CH ₃

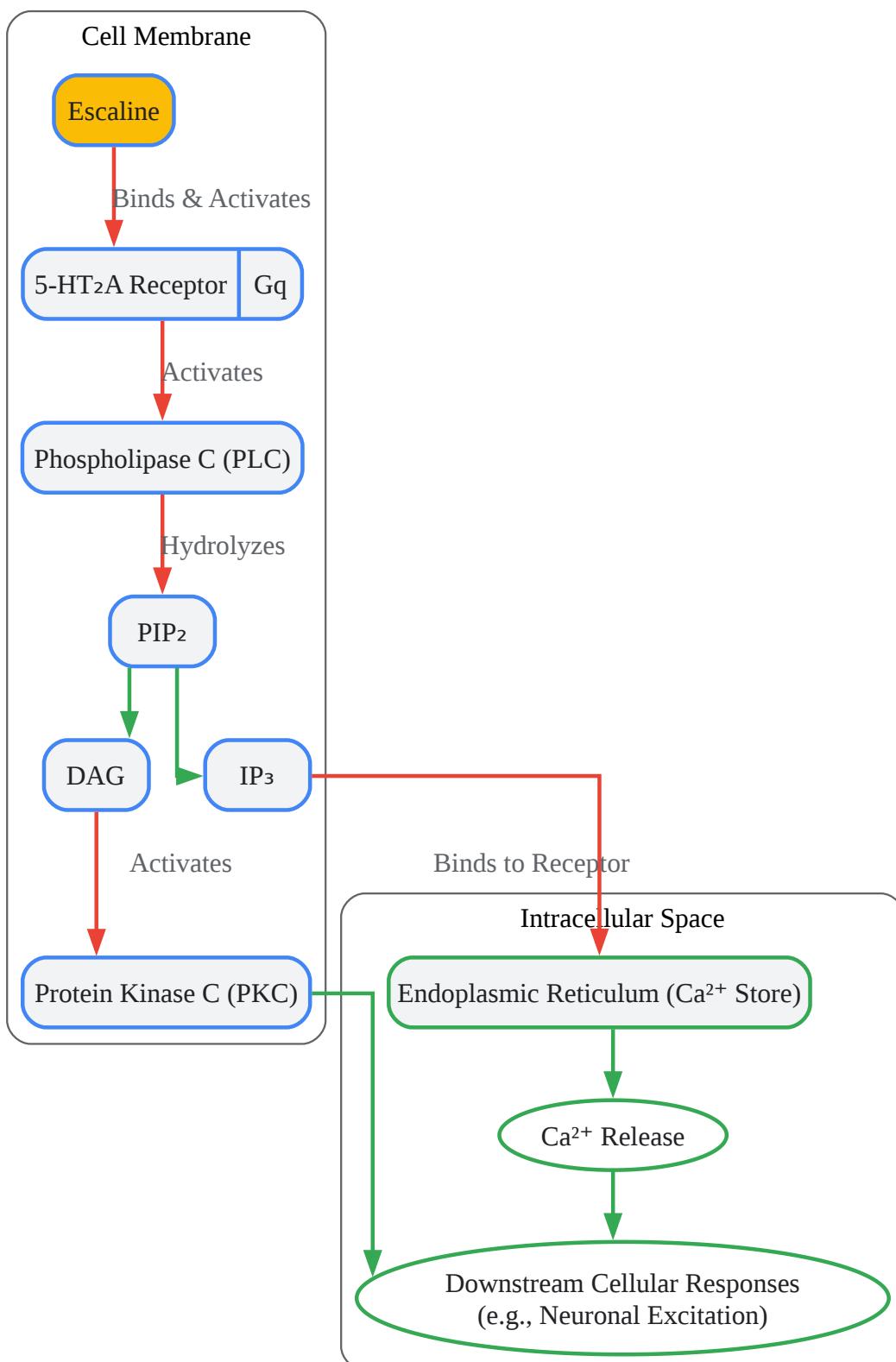
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)	Assignment
~ 153	C-O (aromatic)
~ 135	C-CH ₂ (aromatic)
~ 131	C-O (aromatic)
~ 105	CH (aromatic)
~ 74	O-CH ₂ -CH ₃
~ 56	Ar-OCH ₃
~ 43	Ar-CH ₂ -CH ₂ -NH ₂
~ 37	Ar-CH ₂ -CH ₂ -NH ₂
~ 15	O-CH ₂ -CH ₃

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
225	[M] ⁺ (Molecular Ion)
196	[M - CH ₂ NH ₂] ⁺
181	[M - C ₂ H ₅ NH ₂] ⁺


Table 5: Predicted Infrared (IR) Spectroscopy Data


Wavenumber (cm ⁻¹)	Vibration
3400-3300	N-H stretch
3000-2850	C-H stretch (aliphatic)
1600, 1500	C=C stretch (aromatic)
1250-1000	C-O stretch

Synthesis of Escaline

The following is a multi-step synthesis for **Escaline** hydrochloride, adapted from the work of Alexander Shulgin.

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. msudenver.edu [msudenver.edu]
- 3. Escaline - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605962#escaline-3-5-dimethoxy-4-ethoxyphenethylamine-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com